Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- can be achieved through several methods. One common approach involves the acylation of 2-methyl-4-pyridine with an appropriate acylating agent under acidic conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-methyl-4-pyridinyl)ethanone: Similar structure with slight variations in substitution patterns.
1-(5-amino-2-chloropyridin-4-yl)ethanone: Contains a chlorine atom instead of a methyl group.
Uniqueness
Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-amino-1-(2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6-4-7(2-3-10-6)8(11)5-9/h2-4H,5,9H2,1H3 |
InChI Key |
IZNLVULOZQIEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)CN |
Origin of Product |
United States |
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